
3-Methylphenyl bis(hydroxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenyl bis(hydroxymethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and industrial chemicals. This compound is characterized by the presence of a carbamate group attached to a 3-methylphenyl ring, with two hydroxymethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl bis(hydroxymethyl)carbamate typically involves the reaction of 3-methylphenol with formaldehyde and a carbamoylating agent. One common method is the reaction of 3-methylphenol with formaldehyde in the presence of a base to form a hydroxymethyl derivative. This intermediate is then reacted with a carbamoylating agent, such as methyl carbamate, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylphenyl bis(hydroxymethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylphenyl bis(formyl)carbamate or 3-methylphenyl bis(carboxyl)carbamate.
Reduction: Formation of 3-methylphenyl bis(aminomethyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methylphenyl bis(hydroxymethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Methylphenyl bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can affect various biochemical pathways and cellular processes. The hydroxymethyl groups may also play a role in the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phenmedipham: A carbamate herbicide with a similar structure but different functional groups.
Carbofuran: Another carbamate pesticide with a different substitution pattern on the phenyl ring.
Methyl carbamate: A simpler carbamate compound used as a carbamoylating agent.
Uniqueness
3-Methylphenyl bis(hydroxymethyl)carbamate is unique due to the presence of two hydroxymethyl groups, which can undergo various chemical modifications. This makes it a versatile compound for use in different applications, including organic synthesis and industrial production.
Propiedades
Número CAS |
64191-77-1 |
|---|---|
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
(3-methylphenyl) N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C10H13NO4/c1-8-3-2-4-9(5-8)15-10(14)11(6-12)7-13/h2-5,12-13H,6-7H2,1H3 |
Clave InChI |
NXLYFSINMACIHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC(=O)N(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


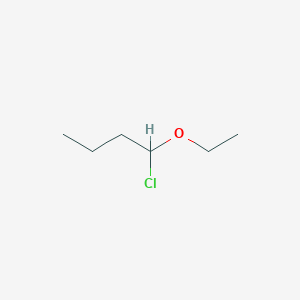

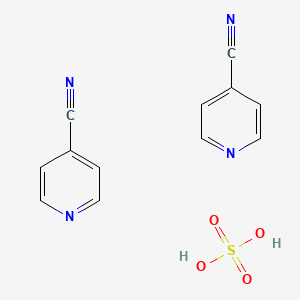
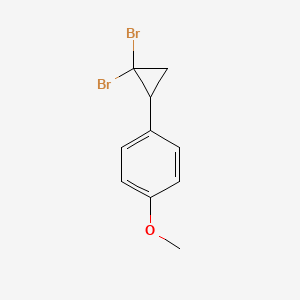
![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14492839.png)
![3-[(Dodecyloxy)carbonyl]henicos-4-enoate](/img/structure/B14492842.png)
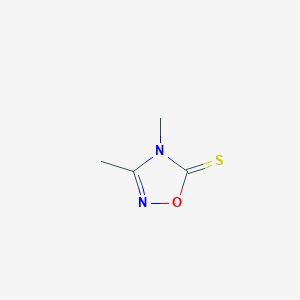
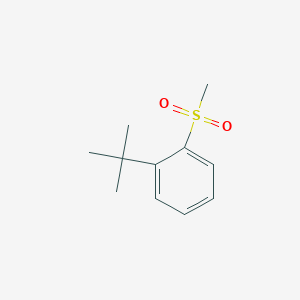
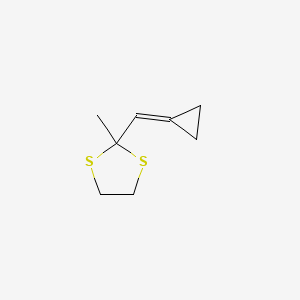
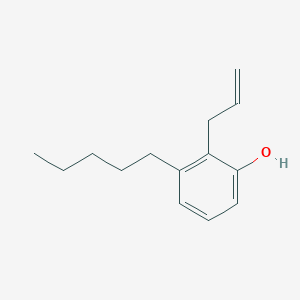

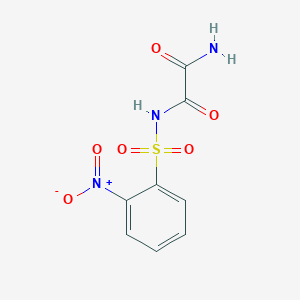
![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)
![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)
